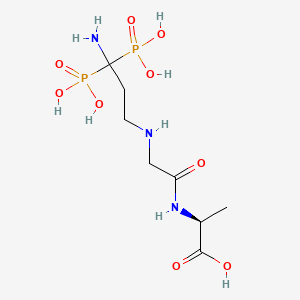
N-(N-(3-Amino-3,3-diphosphonopropyl)glycyl)alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-[[2-[(3-Amino-3,3-diphosphonopropyl)amino]acetyl]amino]propanoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes amino and diphosphonopropyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[[2-[(3-Amino-3,3-diphosphonopropyl)amino]acetyl]amino]propanoic acid typically involves multiple steps, starting from readily available starting materials. The process often includes the following steps:
Formation of the Amino Group:
Incorporation of the Diphosphonopropyl Group: This step involves the reaction of a phosphonate ester with a suitable alkylating agent to form the diphosphonopropyl moiety.
Coupling Reactions: The final step involves coupling the amino and diphosphonopropyl groups through peptide bond formation, typically using coupling reagents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-[[2-[(3-Amino-3,3-diphosphonopropyl)amino]acetyl]amino]propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction of the compound can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or diphosphonopropyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
(2S)-2-[[2-[(3-Amino-3,3-diphosphonopropyl)amino]acetyl]amino]propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and metabolic disorders.
Industry: It is used in the development of novel materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of (2S)-2-[[2-[(3-Amino-3,3-diphosphonopropyl)amino]acetyl]amino]propanoic acid involves its interaction with specific molecular targets. The amino and diphosphonopropyl groups allow it to bind to enzymes and proteins, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- (2S)-2-[[2-[(3-Amino-3,3-diphosphonopropyl)amino]acetyl]amino]butanoic acid
- (2S)-2-[[2-[(3-Amino-3,3-diphosphonopropyl)amino]acetyl]amino]valeric acid
Uniqueness
Compared to similar compounds, (2S)-2-[[2-[(3-Amino-3,3-diphosphonopropyl)amino]acetyl]amino]propanoic acid stands out due to its specific structural configuration, which may confer unique binding properties and biological activities. Its diphosphonopropyl group is particularly noteworthy, as it can enhance the compound’s stability and reactivity.
Propiedades
Número CAS |
69436-23-3 |
|---|---|
Fórmula molecular |
C8H19N3O9P2 |
Peso molecular |
363.20 g/mol |
Nombre IUPAC |
(2S)-2-[[2-[(3-amino-3,3-diphosphonopropyl)amino]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C8H19N3O9P2/c1-5(7(13)14)11-6(12)4-10-3-2-8(9,21(15,16)17)22(18,19)20/h5,10H,2-4,9H2,1H3,(H,11,12)(H,13,14)(H2,15,16,17)(H2,18,19,20)/t5-/m0/s1 |
Clave InChI |
JAGWERZITOJGBL-YFKPBYRVSA-N |
SMILES isomérico |
C[C@@H](C(=O)O)NC(=O)CNCCC(N)(P(=O)(O)O)P(=O)(O)O |
SMILES canónico |
CC(C(=O)O)NC(=O)CNCCC(N)(P(=O)(O)O)P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


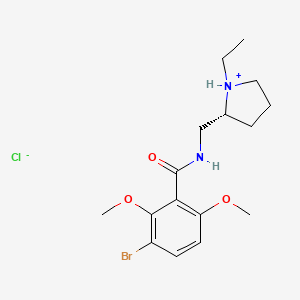

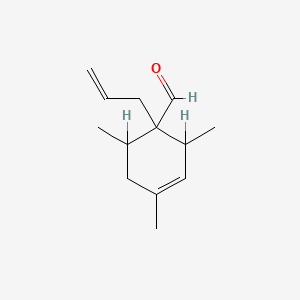
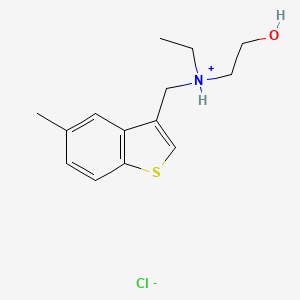
![N-{4-[(E)-(2-{(2Z)-2-[(4-Acetamidophenyl)methylidene]hydrazinecarbothioyl}hydrazinylidene)methyl]phenyl}acetamide](/img/structure/B13762074.png)
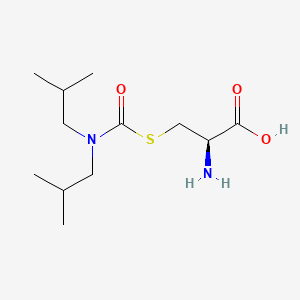
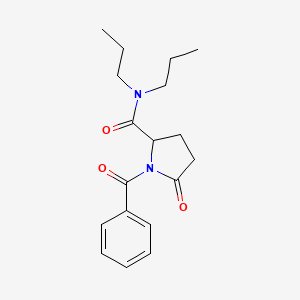
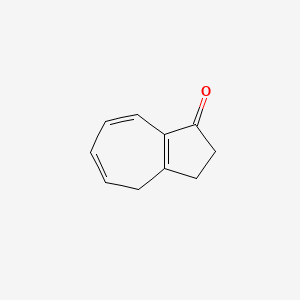
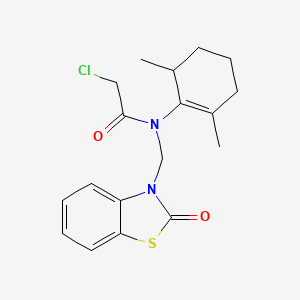
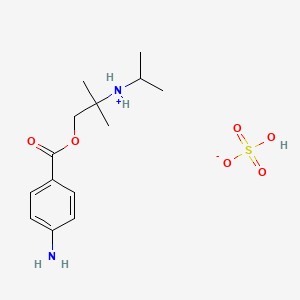
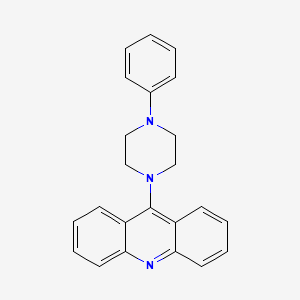
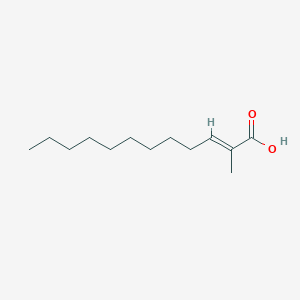
![Hexadecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]-](/img/structure/B13762121.png)
![1-Butene, 2-methyl-4-[(3-methyl-2-butenyl)oxy]-](/img/structure/B13762132.png)
